

role of decanoic acid in neurodegenerative disorders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decanoic Acid*

Cat. No.: *B1670066*

[Get Quote](#)

An In-depth Technical Guide on the Role of **Decanoic Acid** in Neurodegenerative Disorders

Executive Summary

Decanoic acid, a ten-carbon medium-chain fatty acid (MCFA) and a principal component of the medium-chain triglyceride (MCT) ketogenic diet, is emerging as a significant neuroprotective agent with multifaceted mechanisms of action. Traditionally investigated for its potent anticonvulsant properties in refractory epilepsy, recent research has illuminated its therapeutic potential across a spectrum of neurodegenerative disorders, including Alzheimer's and Parkinson's disease. Unlike the broader effects of ketosis, **decanoic acid** exerts direct, ketone-independent effects within the central nervous system. Its primary mechanisms include the non-competitive antagonism of AMPA receptors, modulation of mitochondrial biogenesis and function via PPAR γ agonism, and potent anti-inflammatory and antioxidant activities. This guide provides a comprehensive technical overview of the current understanding of **decanoic acid**'s role in neurodegeneration, detailing its molecular pathways, summarizing key quantitative data, outlining experimental protocols, and visualizing its complex interactions.

Introduction to Decanoic Acid

Decanoic acid (IUPAC name: **decanoic acid**; also known as capric acid) is a saturated fatty acid with the chemical formula $\text{CH}_3(\text{CH}_2)_8\text{COOH}$. It is naturally found in coconut and palm kernel oils, as well as the milk of various mammals. As a key component of MCT oil, it is readily absorbed and can cross the blood-brain barrier.^[1] In the brain, **decanoic acid** is metabolized more slowly than other MCFA's like octanoic acid, allowing it to accumulate and exert direct

biological effects.[\[2\]](#)[\[3\]](#) This unique metabolic profile underpins its therapeutic potential, which extends beyond simply providing an alternative energy source for the brain.[\[4\]](#)[\[5\]](#)

Core Mechanisms of Neuroprotection

Decanoic acid's neuroprotective effects are not attributed to a single mode of action but rather to a synergistic interplay of multiple molecular mechanisms.

Receptor-Mediated Signaling

2.1.1 Direct AMPA Receptor Antagonism A primary mechanism underlying the potent anticonvulsant effects of **decanoic acid** is its direct inhibition of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors.[\[6\]](#)[\[7\]](#) This action is independent of ketone body production.[\[8\]](#) **Decanoic acid** acts as a non-competitive antagonist in a voltage- and subunit-dependent manner, binding to the M3 helix of the AMPA-GluA2 transmembrane domain.[\[6\]](#)[\[8\]](#) By inhibiting these excitatory receptors, **decanoic acid** reduces neuronal hyperexcitability, a common pathology in epilepsy and other neurodegenerative conditions.[\[6\]](#)[\[9\]](#) This inhibitory effect is observed at therapeutically relevant concentrations (as low as 100 μ M) found in patients on an MCT ketogenic diet.[\[1\]](#)[\[6\]](#) In models of Alzheimer's disease, **decanoic acid** has been shown to normalize aberrant AMPA-mediated calcium signaling in hippocampal neurons and astrocytes.[\[10\]](#)[\[11\]](#)

2.1.2 PPAR γ Agonism and Mitochondrial Biogenesis **Decanoic acid** is a known agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ).[\[12\]](#)[\[13\]](#) Activation of this nuclear receptor is a critical driver of mitochondrial biogenesis—the formation of new mitochondria.[\[13\]](#)[\[14\]](#) This mechanism is crucial for neuroprotection, as mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[\[15\]](#)[\[16\]](#) By activating PPAR γ , **decanoic acid** stimulates the expression of genes involved in mitochondrial proliferation, leading to an increased number of mitochondria and enhanced cellular respiratory capacity.[\[13\]](#)[\[17\]](#)

Enhancement of Mitochondrial Function

Beyond increasing mitochondrial numbers, **decanoic acid** directly improves their function. Studies have consistently shown that treatment with **decanoic acid**, but not the shorter-chain octanoic acid, leads to a significant increase in the activity of mitochondrial respiratory chain Complex I and the mitochondrial matrix enzyme citrate synthase.[\[13\]](#)[\[15\]](#)[\[16\]](#) This enhancement

of mitochondrial efficiency improves cellular energy metabolism and helps counteract the energy deficits characteristic of neurodegenerative states.[\[17\]](#)

Anti-inflammatory and Antioxidant Effects

Chronic neuroinflammation and oxidative stress are key drivers of neuronal damage in neurodegenerative disorders. **Decanoic acid** exhibits potent anti-inflammatory and antioxidant properties.

- **Anti-inflammatory Action:** In models of ischemic injury, **decanoic acid** treatment significantly reduced levels of pro-inflammatory cytokines such as TNF α , IL-1 β , and IL-6, while increasing the anti-inflammatory cytokine IL-10.[\[18\]](#) A derivative, 10-hydroxy**decanoic acid**, has also been shown to exert anti-neuroinflammatory effects by deactivating the NLRP3 inflammasome pathway.[\[19\]](#)
- **Antioxidant Action:** **Decanoic acid** directly reduces oxidative stress by decreasing cellular hydrogen peroxide (H₂O₂) release and upregulating the activity of the antioxidant enzyme catalase.[\[20\]](#)[\[21\]](#)[\[22\]](#) In models of Alzheimer's and Parkinson's disease, it has been shown to enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (GSH).[\[20\]](#)[\[23\]](#)[\[24\]](#)

Modulation of Autophagy

Autophagy is the cellular process for degrading and recycling damaged organelles and protein aggregates, a process that is often impaired in neurodegenerative diseases. **Decanoic acid** has been shown to promote autophagy by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[\[20\]](#)[\[25\]](#) This action helps clear toxic protein aggregates, such as amyloid- β , and reduces cellular senescence, thereby protecting against neurotoxicity.[\[20\]](#)

Role in Specific Neurodegenerative Disorders

Epilepsy

The most well-established role for **decanoic acid** is in the management of drug-resistant epilepsy through the MCT ketogenic diet.[\[12\]](#)[\[26\]](#) Its efficacy is largely attributed to the direct, ketone-independent antagonism of AMPA receptors, which reduces neuronal hyperexcitability and seizure activity.[\[6\]](#)[\[7\]](#)[\[8\]](#) Clinical studies comparing a classic ketogenic diet to a **decanoic**

acid-enriched version found that the latter offered comparable or superior seizure control, highlighting its specific therapeutic contribution.[12][27]

Alzheimer's Disease (AD)

Emerging evidence points to a significant therapeutic potential for **decanoic acid** in AD. In animal models of AD, **decanoic acid** administration has been shown to:

- Improve learning and memory performance.[20]
- Reduce amyloid- β toxicity and the expression of amyloidogenic proteins like BACE1 and APP.[20][25]
- Decrease cellular senescence in the brain.[20]
- Restore normal AMPA receptor-mediated calcium signaling in the hippocampus.[10][11]
- Enhance antioxidant enzyme activity and promote autophagy.[20]

Parkinson's Disease (PD)

Preclinical studies using *C. elegans* models of Parkinson's disease have demonstrated that **decanoic acid** can provide significant neuroprotection.[23] In these models, **decanoic acid** treatment was able to:

- Attenuate the degeneration of dopaminergic neurons.[24]
- Reduce the aggregation of α -synuclein, a pathological hallmark of PD.[24]
- Improve dopamine-dependent behaviors.[24]
- Decrease oxidative stress by upregulating antioxidant genes such as sod-3.[23] These effects appear to be mediated, in part, through the activation of the DAF-16/IIS signaling pathway.[23][24]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on **decanoic acid**.

Table 1: Effects of **Decanoic Acid** on Mitochondrial Function

Parameter	Cell/Tissue Model	Concentration	Duration	Result	Citation
Citrate Synthase Activity	SH-SY5Y Neuronal Cells	250 μ M	6 days	~30% increase in activity	[16]
Complex I Activity	SH-SY5Y Neuronal Cells	250 μ M	6 days	~42% increase in activity	[16]
Citrate Synthase Activity	Leigh Syndrome Fibroblasts	Not specified	Not specified	Significant increase	[17]

| Mitochondrial Content | SH-SY5Y Neuronal Cells | 250 μ M | 6 days | Marked increase (via electron microscopy) | [\[13\]](#) |

Table 2: Effects of **Decanoic Acid** on Seizure and Excitability Models

Model	Preparation	Concentration	Effect	Citation
AMPA-mediated currents	Rat hippocampal slices	100 μ M	~20% inhibition	[6]
AMPA-mediated currents	Xenopus oocytes (GluA2/3)	300 μ M	~40% inhibition	[6]
Epileptiform discharges	Rat hippocampal slices	Not specified	Marked reduction	[12]

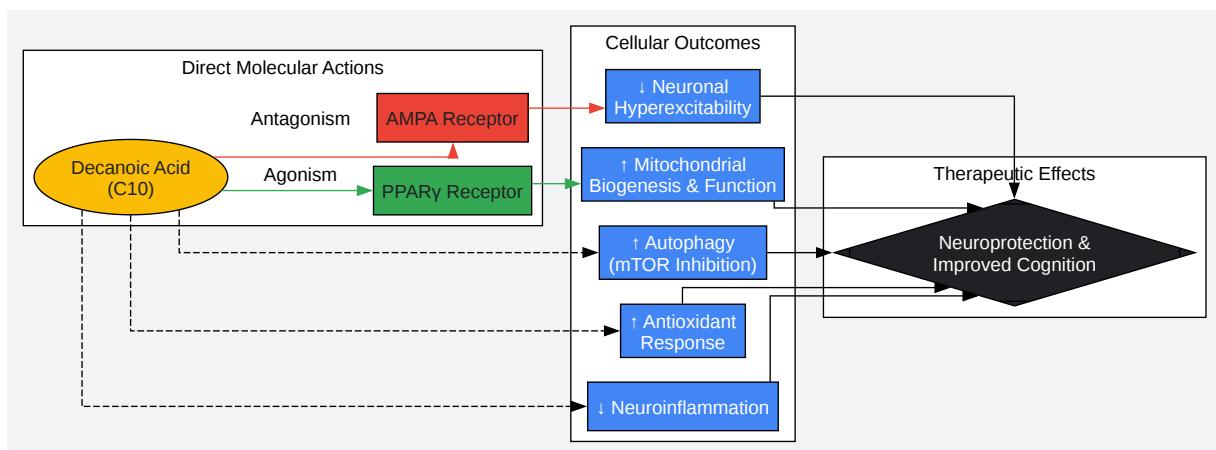
| Picrotoxin-induced seizures | Mice (in vivo) | Not specified | Delayed onset | [\[6\]](#) |

Table 3: Effects of **Decanoic Acid** on Oxidative Stress Markers

Parameter	Model System	Concentration	Result	Citation
Catalase Activity	SH-SY5Y Neuronal Cells	250 μ M	Significant increase	[13]
H ₂ O ₂ Release	Neuroblastoma cells	Not specified	Reduction in cellular H ₂ O ₂	[21]
Antioxidant Enzymes (SOD, GSH, Catalase)	D-galactose/AlCl ₃ mouse model	1100 mg/kg	Significant improvement in activity	[20]

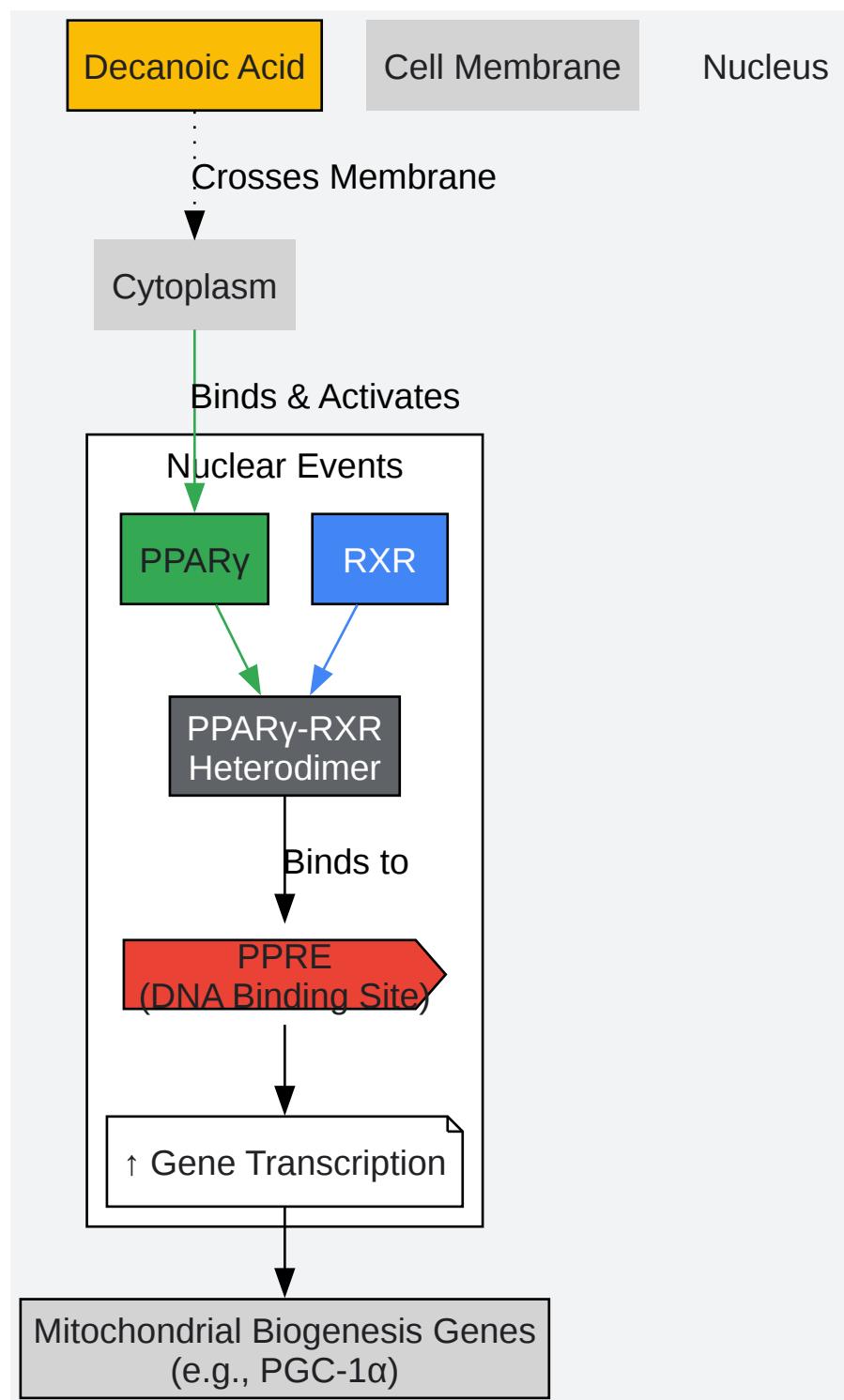
| Oxidative Stress (MDA levels) | MCAO rat model | 120 mg/kg | Significant reduction | [18] |

Key Experimental Protocols

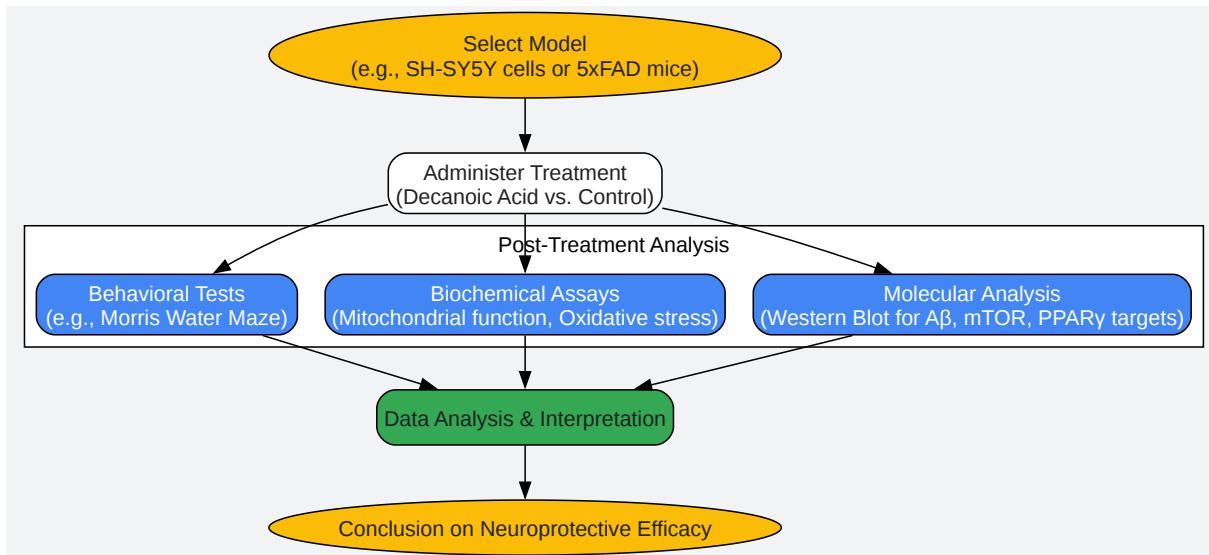

In Vitro Model: Mitochondrial Biogenesis in SH-SY5Y Cells

- Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- Treatment: Cells are treated with 250 μ M **decanoic acid** (or octanoic acid as a control) for a period of 6 days. The medium containing the fatty acid is replaced every 48 hours.
- Mitochondrial Enzyme Assays: Following treatment, cells are harvested and lysed. The activity of citrate synthase and mitochondrial respiratory chain complexes (specifically Complex I) is measured spectrophotometrically using established enzyme kinetics assays.
- Protein Quantification: Total protein content is determined using a Bradford or BCA assay to normalize enzyme activities.
- Statistical Analysis: Data are analyzed using a Student's t-test or ANOVA to determine statistical significance between treatment groups.
- Reference: This protocol is based on methodologies described in Hughes et al., 2014 and the doctoral thesis of Hughes, S.D., 2015.[13][16]

Animal Model: Neuroprotection in a Mouse Model of Alzheimer's Disease


- Animal Model: Swiss Albino mice are used. Neurotoxicity mimicking Alzheimer's disease is induced by chronic administration of D-galactose (to induce accelerated aging) and aluminum chloride (AlCl_3).
- Treatment Groups: Animals are divided into groups: control, disease model (D-galactose/ AlCl_3), **decanoic acid**-treated (1100 mg/kg, oral gavage), and octanoic acid-treated. Treatment is administered daily for a specified period (e.g., 8 weeks).
- Behavioral Assessment: Cognitive function is assessed using the Morris water maze to evaluate spatial learning and memory.
- Biochemical Analysis: Following the behavioral tests, animals are sacrificed, and brain tissues (e.g., hippocampus, cortex) are collected. Tissues are homogenized and used to measure:
 - Oxidative Stress Markers: Superoxide dismutase (SOD), reduced glutathione (GSH), and catalase activity.
 - Autophagy Markers: Western blot analysis for mTOR, Beclin-1, and LC3-II/LC3-I ratio.
 - Amyloid- β Levels: ELISA or Western blot for amyloid- β plaques and precursor proteins (APP, BACE1).
- Reference: This protocol is adapted from the methodology described in Jain & Vohora, 2024. [\[20\]](#)[\[25\]](#)

Signaling Pathways and Workflows Visualizations (Graphviz)



[Click to download full resolution via product page](#)

Caption: Multifaceted neuroprotective mechanisms of **Decanoic Acid**.

[Click to download full resolution via product page](#)

Caption: PPARy signaling pathway activated by **Decanoic Acid**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for assessing **Decanoic Acid**.

Conclusion and Future Directions

Decanoic acid demonstrates significant promise as a therapeutic agent for a range of neurodegenerative disorders. Its pleiotropic effects—spanning direct receptor modulation, mitochondrial enhancement, and reduction of inflammation and oxidative stress—position it as a robust neuroprotective molecule. Crucially, many of these effects are independent of ketogenesis, suggesting that dietary strategies enriched with **decanoic acid** may offer the benefits of a ketogenic diet with fewer dietary restrictions.[2][28]

Future research should focus on:

- Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into therapeutic applications for Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
- Dose-Response Studies: Determining the optimal therapeutic dosage and formulation of **decanoic acid** for different disorders is critical.
- Long-Term Effects: Investigating the long-term safety and efficacy of chronic **decanoic acid** supplementation is necessary.
- Synergistic Effects: Exploring the potential synergistic effects of **decanoic acid** with other therapeutic agents could lead to more effective combination therapies.

In conclusion, **decanoic acid** represents a compelling area of research in neurotherapeutics, offering a novel, mechanism-based approach to combatting complex and debilitating neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Neuronal decanoic acid oxidation is markedly lower than that of octanoic acid: A mechanistic insight into the medium-chain triglyceride ketogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Supplementation of Regular Diet With Medium-Chain Triglycerides for Procognitive Effects: A Narrative Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Seizure control by decanoic acid through direct AMPA receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Seizure control by decanoic acid through direct AMPA receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Decanoic Acid Rescues Differences in AMPA-Mediated Calcium Rises in Hippocampal CA1 Astrocytes and Neurons in the 5xFAD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Decanoic acid-enriched ketogenic diet in refractory epilepsy [frontiersin.org]
- 13. The ketogenic diet component decanoic acid increases mitochondrial citrate synthase and complex I activity in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Contribution of Decanoic Acid to the Neuroprotective Mechanism of the Ketogenic Diet - UCL Discovery [discovery.ucl.ac.uk]
- 17. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decanoic acid mitigates ischemia reperfusion injury by modulating neuroprotective, inflammatory and oxidative pathways in middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Decanoic acid, an MCT dietary component, alleviates cognitive impairment, cellular senescence, and promotes autophagy in accelerated aging and neurotoxic mouse models induced by chronic administration of D-galactose and D-galactose/AIC13 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. search.lib.jmu.edu [search.lib.jmu.edu]
- 22. researchgate.net [researchgate.net]
- 23. Neuroprotective effects of a medium chain fatty acid, decanoic acid, isolated from *H. leucospilota* against Parkinsonism in *C. elegans* PD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective effects of a medium chain fatty acid, decanoic acid, isolated from *H. leucospilota* against Parkinsonism in *C. elegans* PD model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]
- 26. Research reveals how specific diet works to help epilepsy | UCL News - UCL – University College London [ucl.ac.uk]
- 27. Decanoic acid-enriched ketogenic diet in refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Research finds new dietary approach could manage a range of diseases with a particular fatty acid being the key to a longer life [royalholloway.ac.uk]
- To cite this document: BenchChem. [role of decanoic acid in neurodegenerative disorders]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670066#role-of-decanoic-acid-in-neurodegenerative-disorders>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com